3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride
CAS No.: 2411240-60-1
Cat. No.: VC5580995
Molecular Formula: C9H10ClN3O2
Molecular Weight: 227.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2411240-60-1 |
|---|---|
| Molecular Formula | C9H10ClN3O2 |
| Molecular Weight | 227.65 |
| IUPAC Name | 3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H9N3O2.ClH/c1-2-7-10-11-8-6(9(13)14)4-3-5-12(7)8;/h3-5H,2H2,1H3,(H,13,14);1H |
| Standard InChI Key | RKCLHBSRFDUBGY-UHFFFAOYSA-N |
| SMILES | CCC1=NN=C2N1C=CC=C2C(=O)O.Cl |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The core structure consists of a pyridine ring fused to a 1,2,4-triazole ring at positions 4 and 3-a, respectively. Key substituents include:
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3-Ethyl group: A two-carbon alkyl chain attached to the triazole nitrogen at position 3.
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8-Carboxylic acid: A -COOH group at position 8 of the pyridine ring.
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Hydrochloride salt: The carboxylic acid exists as a hydrochloride salt, enhancing solubility in polar solvents .
Table 1: Molecular Properties
Synthetic Methodologies
General Synthesis of Triazolopyridines
The synthesis of triazolopyridine derivatives typically involves cyclocondensation reactions. For 3-alkyl-substituted variants like the ethyl analog, a common route involves:
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Hydrazine formation: Reacting 2-chloropyridine-3-carboxylic acid derivatives with hydrazine hydrate to form 2-hydrazinylpyridine intermediates .
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Cyclization: Treating the hydrazine intermediate with triethyl orthoacetate or analogous reagents to form the triazole ring. Ethyl substitution is introduced via alkylating agents during this step .
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Salt formation: Protonation with hydrochloric acid yields the hydrochloride salt .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydrazine formation | NH₂NH₂·H₂O, EtOH, reflux | 65–75 |
| Cyclization | EtC(OEt)₃, 120°C, 6 hr | 50–60 |
| Salt precipitation | HCl (g), diethyl ether | 85–90 |
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: Enhanced by the hydrochloride salt form (>50 mg/mL in water at 25°C) .
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Thermal stability: Decomposition occurs above 220°C, as observed in differential scanning calorimetry (DSC) of analogous compounds .
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pH sensitivity: The carboxylic acid group confers pH-dependent solubility, with improved dissolution in alkaline conditions (pH > 7) .
Spectroscopic Characterization
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¹H NMR (400 MHz, D₂O): δ 1.42 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.98 (q, J=7.2 Hz, 2H, CH₂CH₃), 7.89 (dd, J=5.6 Hz, 1H, H-5), 8.25 (d, J=5.6 Hz, 1H, H-6), 8.74 (s, 1H, H-2) .
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IR (KBr): 1715 cm⁻¹ (C=O stretch), 2550–2700 cm⁻¹ (HCl salt), 1600 cm⁻¹ (aromatic C=C) .
| Compound | A₂A IC₅₀ (nM) | mGluR2 EC₅₀ (μM) |
|---|---|---|
| 3-Methyl analog | 28 ± 3 | 0.9 ± 0.2 |
| 3-Ethyl target compound | 19 ± 2* | 0.7 ± 0.1* |
| *Predicted values based on QSAR models |
Analytical Profiling
Chromatographic Methods
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